Tris(hydroxymethyl)aminomethane

Catalog No.
S545974
CAS No.
77-86-1
M.F
C4H11NO3
M. Wt
121.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(hydroxymethyl)aminomethane

CAS Number

77-86-1

Product Name

Tris(hydroxymethyl)aminomethane

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol

Molecular Formula

C4H11NO3

Molecular Weight

121.14 g/mol

InChI

InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2

InChI Key

LENZDBCJOHFCAS-UHFFFAOYSA-N

SMILES

C(C(CO)(CO)N)O

Solubility

79.1 mg/mL in ethylene glycol; 26 mg/mL in methanol; 14.6 mg/mL in anhyd ethanol; 22 mg/mL in 95% ethanol; 14 mg/mL in dimethyl formamide; 20 mg/mL in acetone; 0.5 mg/mL in ethyl acetate; 0.4 mg/mL in olive oil; 0.1 mg/mL in cyclohexane; 0.05 mg/mL in chloroform; less than 0.05 mg/mL in carbon tetrachloride
In water, 5.50X10+5 mg/L at 25 °C

Synonyms

Tri(hydroxymethyl)aminomethane, Tris Buffer, Tris(hydroxymethyl)aminomethane, Tris-Magnesium(II)-Potassium Chloride Buffer, Tris-Mg(II)-KCl Buffer, Trisamine, Trizma, Trometamol, Tromethamine

Canonical SMILES

C(C(CO)(CO)N)O

Description

The exact mass of the compound Tris(hydroxymethyl)aminomethane is 121.0739 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 79.1 mg/ml in ethylene glycol; 26 mg/ml in methanol; 14.6 mg/ml in anhyd ethanol; 22 mg/ml in 95% ethanol; 14 mg/ml in dimethyl formamide; 20 mg/ml in acetone; 0.5 mg/ml in ethyl acetate; 0.4 mg/ml in olive oil; 0.1 mg/ml in cyclohexane; 0.05 mg/ml in chloroform; less than 0.05 mg/ml in carbon tetrachloridein water, 5.50x10+5 mg/l at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65434. Its Medical Subject Headings (MeSH) category is Analytical, Diagnostic and Therapeutic Techniques and Equipment Category - Therapeutics - Drug Therapy - Drug Delivery Systems - Pharmaceutical Vehicles - Excipients. It belongs to the ontological category of primary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Buffering Agent

Tris is one of the many Good's buffers, known for their effectiveness in maintaining a stable pH within a specific range. Its optimal pKa of 8.1 makes it ideal for creating buffer solutions that function within the physiological pH range (pH 7-9) relevant to most biological systems [1]. Examples of Tris-based buffers include Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE), commonly used for applications like electrophoresis of nucleic acids [1, 2].

[1] [2]

Important Note

While Tris offers excellent buffering capacity, it's crucial to consider potential interactions with specific proteins being studied. In some cases, Tris might interfere with the activity of certain enzymes [3].

[3]

Other Research Applications

Beyond its role as a buffer, Tris(hydroxymethyl)aminomethane finds application in various scientific research settings:

  • Cell Lysis and Protein Extraction: Tris-based solutions are often used to lyse cells, allowing researchers to extract proteins for further analysis [1].
  • Flow Cell Preparation: Tris buffers can be used in sample preparation for Raman spectroscopy, a technique for analyzing the vibrational modes of molecules [2].
  • Western Blotting: Tris buffers play a role as wash buffers during Western blotting, a commonly used technique for protein detection [3].
  • Decellularization: Tris can be a component of solutions used in decellularization, a process for removing cells from tissues while preserving the extracellular matrix [4].

[1] [2] [3] [4]

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid

Color/Form

Crystalline mass
WHITE, CRYSTALLINE POWDER

XLogP3

-2.9

Exact Mass

121.0739

Boiling Point

219-220 °C at 10 mm Hg

LogP

log Kow = -1.56 (est)

Odor

SLIGHT, CHARACTERISTIC ODOR

Appearance

Solid powder

Melting Point

171-172 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

023C2WHX2V

GHS Hazard Statements

Aggregated GHS information provided by 1171 companies from 23 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 204 of 1171 companies. For more detailed information, please visit ECHA C&L website;
Of the 20 notification(s) provided by 967 of 1171 companies with hazard statement code(s):;
H315 (99.9%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the prevention and correction of metabolic acidosis.
FDA Label

Therapeutic Uses

Buffers; Excipients
/Tromethamine is indicated/ for the prevention and correction of metabolic acidosis. /Included in US product label/
Metabolic Acidosis Associated with Cardiac Bypass Surgery. Tromethamine solution has been found to be primarily beneficial in correcting metabolic acidosis which may occur during or immediately following cardiac bypass surgical procedures. /Included in US product label/
Correction of Acidity of ACD Blood in Cardiac Bypass Surgery. It is well known that ACD blood is acidic and becomes more acidic on storage. Tromethamine effectively corrects this acidity. Tromethamine solution may be added directly to the blood used to prime the pump-oxygenator. When ACD blood is brought to a normal pH range the patient is spared an initial acid load. Additional tromethamine may be indicated during cardiac bypass surgery should metabolic acidosis appear. /Included in US product label/
Metabolic Acidosis Associated with Cardiac Arrest. Acidosis is nearly always one of the consequences of cardiac arrest and, in some instances, may even be a causative factor in arrest. It is important therefore, that the correction of acidosis should be started promptly with other resuscitative efforts. By correcting acidosis, tromethamine solution has caused the arrested heart to respond to resuscitative efforts after standard methods alone had failed. In these cases, tromethamine was given intraventricularly. It is to be noted, however, that such precariously ill patients often have died subsequently of causes unrelated to the administration of tromethamine. With administration by the peripheral venous route, metabolic acidosis has been corrected in a majority of patients. The success in reinstitution of cardiac rhythm by this means probably has not been of the same order of magnitude as with the intraventricular route. /Included in US product label/
VET: As amine pH buffer to correct metabolic and respiratory acidosis /as well as/ in salicylate and carbon dioxide poisonings.

MeSH Pharmacological Classification

Excipients

ATC Code

B - Blood and blood forming organs
B05 - Blood substitutes and perfusion solutions
B05B - I.v. solutions
B05BB - Solutions affecting the electrolyte balance
B05BB03 - Trometamol
B - Blood and blood forming organs
B05 - Blood substitutes and perfusion solutions
B05X - I.v. solution additives
B05XX - Other i.v. solution additives
B05XX02 - Trometamol

Mechanism of Action

Tromethamine is an alkalinizing agent which acts as a proton (hydrogen ion) acceptor. Tromethamine is a weak base; following IV injection, it attracts and combines with hydrogen ions and their associated acid anions and the resulting salts are excreted in urine. Tromethamine can combine with lactic, pyruvic, and other metabolic acids and with carbonic acid. ... At pH 7.4, approximately 70% of the tromethamine present in plasma is in the ionized (protonated) form; if pH is decreased from pH 7.4, the ionized fraction of the drug is increased. In contrast to the ionized fraction of tromethamine, which upon administration reacts only with acid in the extracellular fluids, the fraction of the dose which remains un-ionized at physiologic pH is thought to be capable of penetrating the cell membrane to combine with intracellular acid. Since administration of tromethamine reduces hydrogen ion concentration, there is a decrease in proton donor and an increase in proton acceptor concentrations in body buffers. In the bicarbonate:carbonic acid buffer, the concentration of dissolved carbon dioxide is decreased (at least until regulatory mechanisms compensate) and the concentration of bicarbonate is increased. The reduction of carbon dioxide tension removes a potent stimulus to breathing and may result in hypoventilation and hypoxia.
Tromethamine ... acts as a weak, osmotic diuretic, increasing the flow of alkaline urine containing increased amounts of electrolytes.
By removing protons from hydronium ions, ionization of carbonic acid is shifted so as to decrease pCO2 and to increase bicarbonate. Excess bicarbonate is then gradually excreted in kidney. /Tromethamine is an/ especially useful way to manage excessively high pCO2 in respiratory acidosis...

Vapor Pressure

2.2X10-5 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

77-86-1

Wikipedia

Tromethamine

Drug Warnings

Local reactions associated with administration of tromethamine may include local irritation and tissue inflammation or infection at the site of injection, a febrile response, chemical phlebitis, venospasm, hypervolemia, and iv thrombosis. The drug should be administered through a large needle or indwelling catheter to minimize venous irritation by the highly alkaline tromethamine solution. Extravasation may result in inflammation, necrosis, and sloughing of overlying skin. If perivascular infiltration occurs, tromethamine administration should be discontinued immediately. Infiltration of the affected area with 1% procaine hydrochloride, to which hyaluronidase has been added, will often reduce venospasm and also will dilute any tromethamine remaining in the tissues locally. Local infiltration of an alpha-adrenergic blocking agent, such as phentolamine mesylate, into the vasospastic area has been recommended. If necessary, nerve block of autonomic fibers to the affected area may be performed.
Transient decreases in blood glucose concentration may occur during administration of tromethamine. When larger than recommended doses are used or when administration is too rapid, hypoglycemia may persist for several hours after the drug is discontinued.
Tromethamine should be slowly administered and in amounts sufficient only to correct the existing acidosis, in order to avoid overdosage and alkalosis. Determinations of blood glucose concentrations should be frequently performed during and following therapy.
Respiratory depression may occur in patients receiving large doses of tromethamine, as a result of increased blood pH and reduced carbon dioxide concentrations, and in those with chronic hypoventilation or those receiving other drugs that depress respiration. Dosage must be carefully adjusted so that blood pH does not increase above normal, and facilities for providing mechanical ventilation should be readily available during administration of tromethamine. Tromethamine may be used in conjunction with mechanical ventilatory support if respiratory acidosis is present concomitantly with metabolic acidosis.
For more Drug Warnings (Complete) data for TROMETHAMINE (18 total), please visit the HSDB record page.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan
Cosmetics -> Buffering

Methods of Manufacturing

... Prepared by reduction of tris(hydroxymethyl)nitromethane.
May be prepared by reducation or catalytic hydrogenation of the corresponding nitro compd. ... Preparation by by electrolytic reduction: McMillan, US patent 2485982 (1949 to Comm Solvents Corp)

General Manufacturing Information

All other basic organic chemical manufacturing
Pharmaceutical and medicine manufacturing
Wholesale and retail trade
1,3-Propanediol, 2-amino-2-(hydroxymethyl)-: ACTIVE

Analytic Laboratory Methods

ELECTROPHORESIS.
Analyte: tromethamine; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: tromethamine; matrix: chemical identification; procedure: reaction with salicylaldehyde and glacial acetic acid produces a yellow color
Analyte: tromethamine; matrix: chemical identification; procedure: reaction with ceric ammonium nitrate in nitric acid produces color change from light yellow to orange
For more Analytic Laboratory Methods (Complete) data for TROMETHAMINE (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

GC METHOD FOR QUANTITATIVE DETERMINATION OF TRIS(HYDROXYMETHYL)AMINOMETHANE IN PLASMA.
Analyte: tromethamine; matrix: blood (plasma, dried), amniotic fluid, cerebrospinal fluid, urine; procedure: high-performance liquid chromatography with ultraviolet detection at 254 nm
Analyte: tromethamine; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 237 nm; limit of detection: 282 ng/mL
Analyte: tromethamine; matrix: blood (plasma), urine; procedure: high-performance liquid chromatography with fluorescence detection at 460 nm (excitation) and 532 nm (emission); limit of quantitation: 5 ug/mL (urine); 1 ug/mL (plasma)

Storage Conditions

Tromethamine injection should be stored at 20-25 °C; freezing should be avoided. Unused portions of tromethamine solution should be discarded.

Stability Shelf Life

Stable in light and air

Dates

Modify: 2023-08-15
1: Becker LC, Bergfeld WF, Belsito DV, Hill RA, Klaassen CD, Liebler DC, Marks JG Jr, Shank RC, Slaga TJ, Snyder PW, Gill LJ, Heldreth B. Safety Assessment of Tromethamine, Aminomethyl Propanediol, and Aminoethyl Propanediol as Used in Cosmetics. Int J Toxicol. 2018 May/Jun;37(1_suppl):5S-18S. doi: 10.1177/1091581817738242. PubMed PMID: 29761730.
2: Çağlayan M, Kösekahya P, Gürdal C, Saraç Ö. Comparison of Electrocoagulation and Conventional Medical Drops for Treatment of Conjunctivochalasis: Short-Term Results. Turk J Ophthalmol. 2018 Apr;48(2):61-65. doi: 10.4274/tjo.35002. Epub 2018 Apr 25. PubMed PMID: 29755817; PubMed Central PMCID: PMC5938477.
3: Nguyen BN, Barta RJ, Stewart C, Heinrich CA. "Toradol® following breast surgery: Is there an increased risk of hematoma?" Plast Reconstr Surg. 2018 Mar 15. doi: 10.1097/PRS.0000000000004361. [Epub ahead of print] PubMed PMID: 29750761.
4: Gallo G, Mistrangelo M, Passera R, Testa V, Pozzo M, Perinotti R, Lanati I, Lazzari I, Tonello P, Ugliono E, De Luca E, Realis Luc A, Clerico G, Trompetto M. Efficacy of Mesoglycan in Pain Control after Excisional Hemorrhoidectomy: A Pilot Comparative Prospective Multicenter Study. Gastroenterol Res Pract. 2018 Mar 19;2018:6423895. doi: 10.1155/2018/6423895. eCollection 2018. PubMed PMID: 29743886; PubMed Central PMCID: PMC5884030.
5: Fan L, Shang X, Zhu J, Ma B, Zhang Q. Pharmacodynamic and pharmacokinetic studies and prostatic tissue distribution of fosfomycin tromethamine in bacterial prostatitis or normal rats. Andrologia. 2018 May 2:e13021. doi: 10.1111/and.13021. [Epub ahead of print] PubMed PMID: 29718594.
6: Gurunathan U, Parker SL, Maguire R, Ramdath D, Bijoor M, Wallis SC, Roberts JA. Population Pharmacokinetics of Periarticular Ketorolac in Adult Patients Undergoing Total Hip or Total Knee Replacement Surgery. Anesth Analg. 2018 Apr 23. doi: 10.1213/ANE.0000000000003377. [Epub ahead of print] PubMed PMID: 29697507.
7: Alnagdy AA, Abouelkheir HY, El-Khouly SE, Tarshouby SM. Impact of topical nonsteroidal anti-inflammatory drugs in prevention of macular edema following cataract surgery in diabetic patients. Int J Ophthalmol. 2018 Apr 18;11(4):616-622. doi: 10.18240/ijo.2018.04.13. eCollection 2018. PubMed PMID: 29675380; PubMed Central PMCID: PMC5902366.
8: Zhanel GG, Zhanel MA, Karlowsky JA. Oral Fosfomycin for the Treatment of Acute and Chronic Bacterial Prostatitis Caused by Multidrug-Resistant Escherichia coli. Can J Infect Dis Med Microbiol. 2018 Jan 30;2018:1404813. doi: 10.1155/2018/1404813. eCollection 2018. Review. PubMed PMID: 29666664; PubMed Central PMCID: PMC5831921.
9: Stock RA, Galvan DK, Godoy R, Bonamigo EL. Comparison of macular thickness by optical coherence tomography measurements after uneventful phacoemulsification using ketorolac tromethamine, nepafenac, vs a control group, preoperatively and postoperatively. Clin Ophthalmol. 2018 Mar 29;12:607-611. doi: 10.2147/OPTH.S157738. eCollection 2018. PubMed PMID: 29636596; PubMed Central PMCID: PMC5880183.
10: Mikhaylov Y, Weinstein B, Schrank TP, Swartz JD, Ulm JP, Armstrong MB, Delaney KO. Ketorolac and Hematoma Incidence in Postmastectomy Implant-Based Breast Reconstruction. Ann Plast Surg. 2018 May;80(5):472-474. doi: 10.1097/SAP.0000000000001409. PubMed PMID: 29538000.
11: Dersch-Mills D, Alshaikh B, Soraisham AS, Akierman A, Yusuf K. Effectiveness of Injectable Ibuprofen Salts and Indomethacin to Treat Patent Ductus Arteriosus in Preterm Infants: Observational Cohort Study. Can J Hosp Pharm. 2018 Jan-Feb;71(1):22-28. Epub 2018 Mar 7. PubMed PMID: 29531394; PubMed Central PMCID: PMC5842047.
12: Orasugh JT, Saha NR, Sarkar G, Rana D, Mishra R, Mondal D, Ghosh SK, Chattopadhyay D. Synthesis of methylcellulose/cellulose nano-crystals nanocomposites: Material properties and study of sustained release of ketorolac tromethamine. Carbohydr Polym. 2018 May 15;188:168-180. doi: 10.1016/j.carbpol.2018.01.108. Epub 2018 Feb 4. PubMed PMID: 29525153.
13: Khan MA, Philip LM, Cheung G, Vadakepeedika S, Grasemann H, Sweezey N, Palaniyar N. Regulating NETosis: Increasing pH Promotes NADPH Oxidase-Dependent NETosis. Front Med (Lausanne). 2018 Feb 13;5:19. doi: 10.3389/fmed.2018.00019. eCollection 2018. PubMed PMID: 29487850; PubMed Central PMCID: PMC5816902.
14: Silva Filho SF, Pereira AC, Sarraguça JMG, Sarraguça MC, Lopes J, Façanha Filho PF, Dos Santos AO, da Silva Ribeiro PR. Synthesis of a Glibenclamide Cocrystal: Full Spectroscopic and Thermal Characterization. J Pharm Sci. 2018 Feb 9. pii: S0022-3549(18)30078-9. doi: 10.1016/j.xphs.2018.01.029. [Epub ahead of print] PubMed PMID: 29432762.
15: Ramírez AA, Villalvazo VMM, Arredondo ES, Ramírez HAR, Sevilla HM. D-Cloprostenol enhances estrus synchronization in tropical hair sheep. Trop Anim Health Prod. 2018 Jun;50(5):991-996. doi: 10.1007/s11250-018-1522-x. Epub 2018 Feb 10. PubMed PMID: 29429114.
16: Ortiz Zacarías NV, Dijkmans AC, Burggraaf J, Mouton JW, Wilms EB, van Nieuwkoop C, Touw DJ, Kamerling IMC, Stevens J. Fosfomycin as a potential therapy for the treatment of systemic infections: a population pharmacokinetic model to simulate multiple dosing regimens. Pharmacol Res Perspect. 2018 Feb;6(1). doi: 10.1002/prp2.378. PubMed PMID: 29417760; PubMed Central PMCID: PMC5803932.
17: Jin J, Hwang K, Joo JD, Han JH, Kim CY. Combination therapy of 7-O-succinyl macrolactin A tromethamine salt and temozolomide against experimental glioblastoma. Oncotarget. 2017 Dec 14;9(2):2140-2147. doi: 10.18632/oncotarget.23295. eCollection 2018 Jan 5. PubMed PMID: 29416760; PubMed Central PMCID: PMC5788628.
18: Jung Y, Hwang HS, Na K. Galactosylated iodine-based small molecule I.V. CT contrast agent for bile duct imaging. Biomaterials. 2018 Apr;160:15-23. doi: 10.1016/j.biomaterials.2018.01.017. Epub 2018 Jan 12. PubMed PMID: 29353104.
19: Carver TJ, Schrock JB, Kraeutler MJ, McCarty EC. The Evolving Treatment Patterns of NCAA Division I Football Players by Orthopaedic Team Physicians Over the Past Decade, 2008-2016. Sports Health. 2018 May/Jun;10(3):234-243. doi: 10.1177/1941738117745488. Epub 2018 Jan 3. PubMed PMID: 29298161.
20: Qiao LD, Chen S, Lin YH, Li JX, Hu WG, Hou JP, Cui L. Evaluation of perioperative prophylaxis with fosfomycin tromethamine in ureteroscopic stone removal: an investigator-driven prospective, multicenter, randomized, controlled study. Int Urol Nephrol. 2018 Mar;50(3):427-432. doi: 10.1007/s11255-017-1776-7. Epub 2017 Dec 30. PubMed PMID: 29290000; PubMed Central PMCID: PMC5845073.

Explore Compound Types